molecular formula C12H14N6OS2 B2924024 N-methyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1105197-35-0

N-methyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2924024
CAS No.: 1105197-35-0
M. Wt: 322.41
InChI Key: NDBJDFNMFLGVTL-UHFFFAOYSA-N
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Description

N-methyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C12H14N6OS2 and its molecular weight is 322.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacterium.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s function . This interaction disrupts the biosynthesis of pantothenate, thereby affecting the metabolic processes dependent on Coenzyme A.

Biochemical Pathways

The affected pathway is the pantothenate and CoA biosynthesis pathway . The disruption in this pathway due to the inhibition of Pantothenate synthetase leads to a decrease in the production of Coenzyme A. This, in turn, affects various downstream metabolic processes that rely on Coenzyme A, such as the TCA cycle and fatty acid synthesis .

Result of Action

The result of the compound’s action is the inhibition of growth of Mycobacterium tuberculosis. The most active derivative of this compound displayed significant activity against Mtb H37Ra, with an IC50 of 2.32 μM . This suggests that the compound is effective in reducing the bacterial load.

Properties

IUPAC Name

N-methyl-2-[[4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6OS2/c1-7-9(18-4-5-20-11(18)14-7)10-15-16-12(17(10)3)21-6-8(19)13-2/h4-5H,6H2,1-3H3,(H,13,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBJDFNMFLGVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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